molecular formula C20H18ClNO5S B2867248 N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-2-(4-chlorophenoxy)acetamide CAS No. 896314-51-5

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-2-(4-chlorophenoxy)acetamide

Cat. No.: B2867248
CAS No.: 896314-51-5
M. Wt: 419.88
InChI Key: RBKKEUMIIWCLHY-UHFFFAOYSA-N
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Description

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-2-(4-chlorophenoxy)acetamide is a complex organic compound that features a combination of benzenesulfonyl, furan, and chlorophenoxy groups

Preparation Methods

The synthesis of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-2-(4-chlorophenoxy)acetamide typically involves multiple steps:

    Formation of the Benzenesulfonyl Intermediate: The initial step involves the sulfonylation of benzene to form benzenesulfonyl chloride.

    Furan Derivative Preparation: Furan-2-carboxylic acid is converted to its corresponding furan-2-yl derivative.

    Coupling Reaction: The benzenesulfonyl chloride is then reacted with the furan-2-yl derivative under basic conditions to form the intermediate.

    Final Coupling: The intermediate is then coupled with 4-chlorophenoxyacetic acid under appropriate conditions to yield the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-2-(4-chlorophenoxy)acetamide undergoes various chemical reactions:

    Oxidation: The furan ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzenesulfonyl group can be reduced to a benzene group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-2-(4-chlorophenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties due to the presence of the furan ring.

    Biological Studies: The compound is used in research to understand its interaction with various biological targets.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzenesulfonyl group may enhance the compound’s binding affinity to its targets, while the chlorophenoxy group can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar compounds include other furan derivatives and benzenesulfonyl-containing molecules. For example:

    N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-2-(4-methylphenoxy)acetamide: This compound has a methyl group instead of a chlorine atom, which may affect its reactivity and biological activity.

    N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-2-(4-fluorophenoxy)acetamide: The presence of a fluorine atom can significantly alter the compound’s properties, potentially enhancing its biological activity.

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-2-(4-chlorophenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO5S/c21-15-8-10-16(11-9-15)27-14-20(23)22-13-19(18-7-4-12-26-18)28(24,25)17-5-2-1-3-6-17/h1-12,19H,13-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKKEUMIIWCLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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